(4-Bromo-6-methylpyridin-3-YL)methanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H9BrN2 |
|---|---|
Molecular Weight |
201.06 g/mol |
IUPAC Name |
(4-bromo-6-methylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C7H9BrN2/c1-5-2-7(8)6(3-9)4-10-5/h2,4H,3,9H2,1H3 |
InChI Key |
JIWMNBQFEFAOKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=N1)CN)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Bromo 6 Methylpyridin 3 Yl Methanamine
Direct Amination Approaches for Pyridinemethanamines
One of the primary methods for synthesizing (4-Bromo-6-methylpyridin-3-YL)methanamine involves the reduction of a nitrile precursor, 4-bromo-6-methylnicotinonitrile. This precursor can be synthesized through a multi-step process starting from 4-hydroxy-6-methylpyridin-3-carbonitrile. The initial step involves the bromination of the pyridine (B92270) ring using reagents like phosphorus oxybromide to yield the 4-bromo derivative.
Another approach begins with 4-chloro-6-methylnicotinonitrile. This starting material can be converted to 4-bromo-6-methylnicotinonitrile through a halogen exchange reaction, for example, by treating it with sodium bromide in a suitable solvent. The resulting nitrile is then a direct precursor for the aminomethyl group.
A key transformation in this pathway is the reduction of the nitrile group (-CN) to an aminomethyl group (-CH₂NH₂). This is commonly achieved using powerful reducing agents. For instance, catalytic hydrogenation using Raney nickel or other catalysts under a hydrogen atmosphere is an effective method. Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes (e.g., BH₃·THF) can be employed to accomplish this conversion. This reduction step is critical as it directly forms the target this compound.
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of this compound and Precursors
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and functional group tolerance. These reactions are extensively used in the synthesis of complex heterocyclic molecules, including the precursors of this compound.
The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. In the context of synthesizing derivatives of this compound, the bromo substituent on the pyridine ring serves as an excellent handle for such transformations.
This reaction allows for the introduction of various aryl or heteroaryl substituents at the 4-position of the pyridine ring, which is often a key step in the synthesis of more complex target molecules where the this compound core is further elaborated. For example, the bromine atom can be coupled with a wide range of aryl or heteroaryl boronic acids or their esters in the presence of a palladium catalyst (like Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (such as Na₂CO₃ or K₃PO₄). This strategy is widely employed in the synthesis of kinase inhibitors, where diverse aromatic systems are attached to the pyridine core to modulate biological activity.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is particularly useful for coupling amines with aryl or heteroaryl halides. While direct amination at the 4-position of the this compound core would replace the bromo group, this methodology is more frequently applied to precursors to introduce nitrogen-based substituents.
For instance, starting with a di-halogenated pyridine precursor, one halogen can be selectively replaced with an amino group via Buchwald-Hartwig amination, while the other halogen is retained for subsequent transformations. This allows for the regioselective introduction of nitrogen nucleophiles, which is a common strategy in the synthesis of complex heterocyclic compounds. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand (e.g., BINAP, Xantphos), and a base to facilitate the coupling of an amine with the bromo-substituted pyridine ring.
The Kumada and Stille coupling reactions are also significant palladium-catalyzed methods for forming carbon-carbon bonds, offering alternatives to the Suzuki coupling.
The Kumada coupling involves the reaction of a Grignard reagent with an organohalide. This method can be used to introduce alkyl or aryl groups at the 4-position of the bromo-pyridine precursor. However, the high reactivity of Grignard reagents can sometimes limit the functional group tolerance of the reaction.
The Stille coupling utilizes an organotin compound (organostannane) and an organohalide. This reaction is known for its mild conditions and tolerance of a wide variety of functional groups. In the synthesis of derivatives of this compound, the Stille coupling can be employed to attach complex carbon-based fragments to the pyridine ring at the bromine-substituted position, which is a valuable strategy in the construction of intricate molecular scaffolds.
Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Organometallic Reagent | Key Advantages | Potential Limitations |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron | High functional group tolerance; commercially available reagents; mild reaction conditions. | Boronic acids can be unstable; requires a base. |
| Buchwald-Hartwig | Amine | Direct C-N bond formation; wide range of amine coupling partners. | Requires specialized ligands; potential for side reactions. |
| Kumada | Grignard (Organomagnesium) | High reactivity; readily available Grignard reagents. | Low functional group tolerance due to basicity/nucleophilicity of Grignard. |
| Stille | Organotin (Organostannane) | Excellent functional group tolerance; neutral reaction conditions. | Toxicity and stoichiometric waste of tin byproducts. |
Reduction Strategies for Precursor Compounds to Yield this compound
The final step in many synthetic routes to this compound is the reduction of a suitable precursor functional group at the 3-position of the pyridine ring. The choice of precursor and reducing agent is crucial for achieving a high yield and purity of the final product.
The most common precursor is 4-bromo-6-methylnicotinonitrile. The reduction of the nitrile group to a primary amine is a well-established transformation. This can be achieved through several methods:
Catalytic Hydrogenation : This method involves treating the nitrile with hydrogen gas in the presence of a metal catalyst. Raney nickel is a frequently used catalyst for this purpose, often conducted in a solvent like ethanol (B145695) saturated with ammonia (B1221849) to suppress the formation of secondary amine byproducts. Other catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) can also be effective.
Chemical Reduction : The use of metal hydrides is another common approach. Lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether is a powerful reducing agent capable of converting the nitrile to the amine. Borane reagents, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), also provide an effective means for this reduction.
An alternative precursor is 4-bromo-6-methylnicotinamide. The amide group can be reduced to the aminomethyl group using strong reducing agents like LiAlH₄ or by first dehydrating the amide to the nitrile followed by reduction.
Table 2: Common Reduction Methods for Nitrile Precursors
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| H₂/Raney Nickel | Ethanol/Ammonia, elevated pressure and temperature | Cost-effective; high yield; scalable. | Requires specialized high-pressure equipment; catalyst can be pyrophoric. |
| LiAlH₄ | Anhydrous THF or Et₂O, reflux | High reactivity; effective for various functional groups. | Highly reactive with protic solvents (e.g., water); requires careful handling. |
| BH₃·THF | THF, reflux | Milder than LiAlH₄; good selectivity. | Can be less reactive for some substrates; requires inert atmosphere. |
Reduction of Pyridinecarbaldehyde Intermediates
A primary route to this compound involves the reductive amination of a corresponding pyridinecarbaldehyde precursor, 4-Bromo-6-methylnicotinaldehyde. This transformation can be achieved through various methods, most commonly by forming an imine intermediate with an amine source (like ammonia or a protected amine), which is then reduced.
Alternatively, the aldehyde can first be reduced to the corresponding alcohol, (4-Bromo-6-methylpyridin-3-yl)methanol. This alcohol can then be converted to a leaving group (e.g., a tosylate or halide), followed by nucleophilic substitution with an amine or azide (B81097), with the azide requiring a subsequent reduction step.
A more direct approach is the reduction of an oxime or a nitrile derived from the aldehyde. The reduction of a nitrile group on a pyridine ring to a primary amine is a well-established transformation often accomplished with powerful reducing agents.
Table 1: Comparison of Reductive Methods for Aldehyde Conversion
| Method | Intermediate | Typical Reagents | Advantages | Disadvantages |
|---|---|---|---|---|
| Reductive Amination | Imine/Schiff Base | NaBH₃CN, H₂, Pd/C | One-pot procedure | Requires control of pH |
| Alcohol Conversion | Alcohol, Tosylate/Halide | 1. NaBH₄2. TsCl, PBr₃3. NaN₃, NH₃ | Milder conditions for reduction | Multi-step process |
Reduction of Nitro-Pyridines to Amino-Pyridines in Related Systems
The reduction of a nitro group is a fundamental and widely used transformation for introducing an amino group onto an aromatic ring, including pyridine systems. acs.org This strategy is particularly useful when the nitro-substituted precursor is readily accessible. While not a direct synthesis of the methanamine target, the reduction of a nitro-pyridine to an amino-pyridine is a key related reaction for synthesizing structural analogs and intermediates.
Various methods have been developed for this transformation, each with its own set of advantages regarding chemoselectivity and reaction conditions. acs.org
Catalytic Hydrogenation: This is one of the most common methods, employing catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. It is generally clean and efficient, but can sometimes be sensitive to other functional groups that may also be reduced.
Metal-Acid Systems: Reagents such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic and effective methods for nitro group reduction. orgsyn.org Stannous chloride (SnCl₂) is another common choice. orgsyn.org These methods are robust but can require harsh acidic conditions and produce metallic waste.
Electrochemical Reduction: An alternative approach involves the electrochemical reduction of nitropyridines in an acidic solution, which can provide a cleaner and more controlled reaction. google.com This method was successfully used to prepare 3-aminopyridines from 3-nitropyridines. google.com
The choice of method often depends on the presence of other functional groups in the molecule. For a substrate like a bromo-methyl-nitropyridine, care must be taken to select a method that does not cause hydrodebromination (loss of the bromine atom).
Hydride Reduction Techniques and Reagent Specificity
Hydride-based reducing agents are indispensable tools in organic synthesis for the reduction of a wide array of functional groups. pharmaguideline.com In the context of synthesizing this compound from precursors like esters, carboxylic acids, or nitriles, the choice of hydride reagent is critical.
Lithium Aluminum Hydride (LiAlH₄): This is a very powerful and non-selective reducing agent capable of reducing esters, carboxylic acids, amides, and nitriles to the corresponding amines or alcohols. pharmaguideline.comchadsprep.com For instance, LiAlH₄ can reduce a pyridine-3-carbonitrile (B1148548) or a pyridine-3-carboxamide (B1143946) directly to the desired aminomethyl group. However, its high reactivity means it will also reduce other sensitive functional groups and reacts violently with water, necessitating anhydrous conditions. pharmaguideline.com
Sodium Borohydride (B1222165) (NaBH₄): In contrast, NaBH₄ is a much milder and more selective reagent. pharmaguideline.comchadsprep.com It is primarily used for the reduction of aldehydes and ketones to alcohols. It is generally unreactive towards esters, amides, and nitriles, making it unsuitable for the direct conversion of these groups to the methanamine. However, its selectivity is advantageous when only an aldehyde or ketone needs to be reduced in the presence of other reducible groups. pharmaguideline.com
Other Hydride Reagents: For more specific transformations, other specialized hydride reagents are available. For example, Lithium tri-tert-butoxyaluminum hydride is used for the partial reduction of acid chlorides to aldehydes. chadsprep.com DIBAL-H (Diisobutylaluminium hydride) can be used to reduce esters to aldehydes. chadsprep.com These reagents offer greater control and selectivity for specific steps in a synthetic sequence.
Table 2: Specificity of Common Hydride Reducing Agents
| Reagent | Functional Groups Reduced | Functional Groups Not Reduced (Typically) |
|---|---|---|
| LiAlH₄ | Aldehydes, Ketones, Esters, Carboxylic Acids, Amides, Nitriles, Epoxides, Halides | Alkenes, Alkynes (isolated) |
| NaBH₄ | Aldehydes, Ketones, Acid Chlorides | Esters, Amides, Carboxylic Acids, Nitriles |
Chemo- and Regioselective Synthesis of this compound Isomers
The synthesis of a specific isomer of a multi-substituted pyridine requires precise control over the order and method of functional group introduction. The relative positions of the bromo, methyl, and methanamine groups are dictated by the directing effects of the substituents already on the ring and the choice of reaction conditions.
Achieving regioselectivity in pyridine synthesis is a long-standing challenge. chemrxiv.org For the target compound, a plausible strategy would start with a pre-functionalized pyridine ring, such as 6-methylnicotinonitrile or 6-methylnicotinic acid.
Directed Bromination: The electronic properties of the pyridine ring and its existing substituents will direct the position of electrophilic aromatic substitution, such as bromination. The pyridine nitrogen is deactivating, and substitution typically occurs at the 3- and 5-positions. The methyl group is weakly activating, while a nitrile or carboxyl group is deactivating. Precise control of bromination might require specific reagents and conditions or the use of a directing group.
Lithiation-Functionalization: An alternative to electrophilic substitution is directed ortho-metalation. Using a strong base like n-butyllithium (n-BuLi), a proton can be abstracted at a specific position, often directed by an existing substituent. The resulting lithiated intermediate can then react with an electrophile (e.g., for bromination, an electrophilic bromine source like Br₂ or NBS) to install the substituent at the desired position. mdpi.com This method offers excellent regiocontrol.
Building Block Strategy: A different approach is to construct the pyridine ring from acyclic precursors already bearing the desired substitution pattern. While often more complex, this can provide unambiguous access to a specific isomer.
The development of new chemo- and regioselective reactions is an active area of research, with methods like transition-metal-catalyzed cross-coupling and C-H functionalization providing powerful tools for the precise synthesis of complex pyridine derivatives. mdpi.comacs.org
Process Optimization and Scalability in this compound Synthesis
Transitioning a synthetic route from a laboratory scale to industrial production requires rigorous process optimization to ensure safety, efficiency, cost-effectiveness, and reproducibility. nih.govresearchgate.net
Key parameters for optimization include:
Reaction Conditions: Temperature, pressure, and reaction time are critical variables. For instance, palladium-catalyzed coupling reactions are often conducted between 60°C and 140°C for periods of 16-30 hours. google.com Optimizing these can maximize yield and minimize byproduct formation.
Catalyst and Reagent Loading: In catalytic processes, minimizing the amount of expensive catalyst (e.g., palladium) is crucial for cost-effectiveness. The catalyst type, ligand, and metal-to-ligand ratio must be fine-tuned. google.com
Solvent Selection: The choice of solvent affects reaction rates, solubility, and product isolation. A shift to greener, safer, and more easily recyclable solvents is a major consideration in modern process chemistry.
Work-up and Purification: Simplifying purification steps, for example, by developing a process where the product crystallizes directly from the reaction mixture, can significantly improve throughput and reduce solvent waste. google.com
Methodologies such as Response Surface Methodology (RSM) can be employed to systematically study the influence of multiple process parameters and identify the optimal conditions for achieving the highest yield. researchgate.net Furthermore, the adoption of continuous flow chemistry offers significant advantages for scalability, providing better control over reaction parameters, improving safety, and enabling automated production. nih.gov The development of single-step continuous flow processes has been shown to dramatically increase yield (e.g., from 58% to 92% in one case) and reduce production costs. vcu.edu
Mechanistic Organic Chemistry of 4 Bromo 6 Methylpyridin 3 Yl Methanamine Reactivity
Nucleophilic Substitution Reactions on the Pyridine (B92270) Bromine Moiety
The bromine atom at the C4-position of the pyridine ring is susceptible to nucleophilic displacement through two primary mechanistic pathways: an elimination-addition pathway involving a pyridyne intermediate and a direct addition-elimination Nucleophilic Aromatic Substitution (SNAr) pathway. The operative mechanism is largely dependent on the reaction conditions, particularly the nature of the base and the nucleophile.
Under the influence of exceptionally strong bases, such as sodium amide (NaNH₂) or potassium tert-butoxide (KOt-Bu), 4-halopyridines can undergo an elimination-addition reaction. nih.gov This process proceeds through a highly reactive and transient 3,4-pyridyne intermediate. The formation of this intermediate from (4-Bromo-6-methylpyridin-3-YL)methanamine would involve the deprotonation of the C5-hydrogen, which is the most acidic proton adjacent to the bromine-bearing carbon, followed by the elimination of the bromide ion.
The subsequent addition of a nucleophile to the unsymmetrical 3,4-pyridyne intermediate can, in principle, occur at either C3 or C4. The regioselectivity of this addition is governed by the electronic and steric effects of the substituents on the ring. It has been proposed that aryne distortion, influenced by the inductive effects of substituents, polarizes the aryne's triple bond and directs the incoming nucleophile. nih.gov For the pyridyne derived from this compound, the electron-donating methyl group at C6 and the aminomethyl group at C3 would influence this polarization. This can lead to the formation of a mixture of products, including the parent amine (if the nucleophile adds to C4) and an isomerized product where the amine functionality has migrated to the C4 position (if the nucleophile adds to C3). The potential for such rearrangements is a key consideration when employing strong basic conditions with this substrate. nih.gov
Table 1: Factors Influencing Regioselectivity in Nucleophilic Addition to 3,4-Pyridynes
| Factor | Influence on Regioselectivity | Expected Outcome for this compound Derived Pyridyne |
|---|---|---|
| Electronic Effects | Electron-withdrawing groups can polarize the pyridyne bond, directing the nucleophile to a specific carbon. nih.gov | The methyl and aminomethyl groups are generally considered electron-donating, complicating simple predictions based on inductive withdrawal. |
| Steric Hindrance | Bulky substituents can hinder the approach of the nucleophile to the adjacent carbon of the pyridyne. | The C6-methyl group may sterically disfavor nucleophilic attack at the C5 position during deprotonation, but the primary influence is on the subsequent addition to the C3/C4 pyridyne carbons. |
| Chelation/Directing Effects | Proximal groups capable of coordinating with the base or nucleophile can direct the reaction. nih.gov | The aminomethyl group at C3 could potentially direct the incoming nucleophile, possibly favoring addition at the C4 position. |
The most common pathway for nucleophilic substitution on this compound is the Nucleophilic Aromatic Substitution (SNAr) mechanism. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which activates the ring towards nucleophilic attack. This effect is most pronounced at the ortho (C2, C6) and para (C4) positions, as the negative charge of the intermediate can be delocalized onto the ring nitrogen. stackexchange.comuoanbar.edu.iq
The SNAr reaction proceeds via a two-step addition-elimination mechanism:
Addition: The nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is the key to the reaction's feasibility.
Elimination: The leaving group (bromide) is expelled, restoring the aromaticity of the ring and yielding the substituted product.
The first step, the addition of the nucleophile to form the Meisenheimer complex, is typically the rate-determining step. masterorganicchemistry.com Consequently, the reaction rate is more sensitive to the electron-withdrawing ability of the leaving group than its bond strength to carbon. While the C-F bond is significantly stronger than the C-Br bond, fluoropyridines often react faster in SNAr reactions because fluorine's high electronegativity strongly stabilizes the anionic intermediate. reddit.com Nevertheless, the carbon-bromine bond is sufficiently polarized and bromide is an excellent leaving group, allowing for efficient substitution with a wide range of nucleophiles such as alkoxides, thiolates, and amines. Attack is highly regioselective, occurring exclusively at the C4 position due to the powerful activation provided by the para-nitrogen atom. stackexchange.com
Table 2: Relative Reactivity of Halogens in Pyridine SNAr Reactions
| Halogen (Leaving Group) | Relative Rate | Primary Reason for Reactivity |
|---|---|---|
| Fluorine | Fastest | High electronegativity powerfully stabilizes the negative charge in the Meisenheimer intermediate (rate-determining step). masterorganicchemistry.comreddit.com |
| Chlorine | Intermediate | Good balance of electronegativity and leaving group ability. |
| Bromine | Intermediate | Good leaving group, with sufficient electronegativity to activate the ring. |
Reactivity of the Methanamine Functional Group
The primary amine of the methanamine group is a potent nucleophile and a weak base, enabling a variety of classical amine reactions.
The lone pair of electrons on the nitrogen atom of the aminomethyl group makes it nucleophilic, allowing it to readily participate in several fundamental organic transformations.
Alkylation: The amine can react with alkyl halides in an SN2 reaction to form secondary and tertiary amines. This reaction can be difficult to control, often leading to over-alkylation and the formation of quaternary ammonium (B1175870) salts.
Acylation: Reaction with acyl chlorides or acid anhydrides provides a reliable method for forming stable amide bonds. This reaction is typically performed in the presence of a non-nucleophilic base (like pyridine or triethylamine) to neutralize the HCl byproduct.
Condensation Reactions: The primary amine can undergo condensation reactions with carbonyl compounds. For instance, reaction with aldehydes or ketones yields imines, while reaction with esters can lead to amides, though this typically requires higher temperatures.
The reaction of the primary amine with an aldehyde or a ketone under acidic catalysis leads to the formation of an imine (or Schiff base). youtube.com This reaction is reversible, and to drive it to completion, the water generated as a byproduct must be removed, often through azeotropic distillation with a Dean-Stark apparatus. nih.gov
The resulting imine is itself a versatile functional group. The C=N double bond can be:
Hydrolyzed: The imine can be converted back to the original amine and carbonyl compound by treatment with aqueous acid, leveraging the reversibility of its formation. mdpi.com
Reduced: The imine can be reduced to a secondary amine using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or hydrogen gas with a metal catalyst. This process is known as reductive amination.
Act as an Electrophile: The imine carbon is electrophilic and can be attacked by nucleophiles, particularly after protonation of the imine nitrogen. This reactivity is central to reactions like the Mannich reaction and Strecker amino acid synthesis. nih.gov
Cross-Coupling Reactivity of this compound with Organometallic Reagents
The carbon-bromine bond at the C4 position serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds via transition metal-catalyzed cross-coupling reactions. libretexts.org These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.
Palladium-catalyzed reactions are particularly prominent. The general catalytic cycle for many of these processes, such as the Suzuki-Miyaura coupling, involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the pyridine, forming an organopalladium(II) complex.
Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the final product. libretexts.org
A wide variety of organometallic reagents can be used, allowing for the introduction of diverse substituents at the C4 position.
Table 3: Common Cross-Coupling Reactions for Aryl Bromides
| Reaction Name | Organometallic Reagent | Catalyst (Typical) | Bond Formed (R = Aryl, Vinyl, Alkyl) |
|---|---|---|---|
| Suzuki Coupling | Organoboron (e.g., R-B(OH)₂) | Pd(PPh₃)₄, PdCl₂(dppf) | C-C (sp²-sp², sp²-sp³) |
| Stille Coupling | Organotin (e.g., R-SnBu₃) | Pd(PPh₃)₄ | C-C (sp²-sp², sp²-sp) |
| Negishi Coupling | Organozinc (e.g., R-ZnCl) | Pd(PPh₃)₄, Ni(acac)₂ | C-C (sp²-sp³, sp²-sp²) |
| Heck Coupling | Alkene | Pd(OAc)₂, P(o-tol)₃ | C-C (sp²-sp²) |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | C-C (sp²-sp) |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃, BINAP | C-N |
| Kumada Coupling | Grignard Reagent (R-MgBr) | NiCl₂(dppe), FeCl₃ | C-C (sp²-sp³, sp²-sp²) |
The compatibility of the aminomethyl group with many of these reaction conditions is a key advantage. While the amine is basic and nucleophilic, it often does not interfere with the catalytic cycle, although in some cases, protection of the amine as an amide or carbamate (B1207046) may be necessary to prevent side reactions. The Suzuki coupling, in particular, is known for its tolerance of a wide range of functional groups. nih.govmdpi.com
Palladium-Catalyzed C-C Bond Formation Mechanisms with Pyridyl Halides
This compound is a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful methods for constructing new carbon-carbon bonds. The reactivity of the C-Br bond on the pyridine ring is central to these transformations. The general mechanism for these reactions involves a catalytic cycle that typically includes three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the pyridyl bromide to a palladium(0) complex. In this step, the palladium atom inserts itself into the carbon-bromine bond, leading to the formation of a square planar palladium(II) complex. wikipedia.org The rate of this step is influenced by the electron density of the pyridine ring and the nature of the palladium catalyst, including its ligands. For pyridyl halides, the order of reactivity generally follows the trend I > Br > Cl. wikipedia.org The electron-deficient nature of the pyridine ring, enhanced by the bromine atom, generally facilitates this step.
Transmetalation: Following oxidative addition, a transmetalation step occurs where an organometallic reagent (e.g., an organoboron, organozinc, or organotin compound) transfers its organic group to the palladium(II) complex, displacing the halide. This step is crucial for introducing the new carbon-based fragment. The specific type of transmetalation depends on the cross-coupling reaction being performed.
Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) complex couple and are expelled as the final product. This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. nih.gov This step is often favored by the use of electron-donating and sterically demanding ligands on the palladium catalyst. nih.gov
Several prominent palladium-catalyzed reactions are applicable to pyridyl halides like this compound:
Suzuki-Miyaura Coupling: This reaction couples the pyridyl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a base. youtube.com The base is crucial as it activates the organoboron compound, facilitating transmetalation. youtube.com The reaction is known for its mild conditions and tolerance of a wide range of functional groups. mdpi.com
Negishi Coupling: In this reaction, an organozinc reagent is used as the coupling partner. Organozinc compounds are generally more reactive than their organoboron counterparts, which can lead to faster reaction times. wikipedia.org However, they are also more sensitive to moisture and air, requiring anhydrous reaction conditions. wikipedia.org
Heck Coupling: The Heck reaction involves the coupling of the pyridyl bromide with an alkene in the presence of a base. mdpi.com The mechanism differs slightly from the Suzuki and Negishi couplings after the oxidative addition step, involving migratory insertion of the alkene into the palladium-carbon bond followed by β-hydride elimination. nih.gov
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the pyridyl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. beilstein-journals.org The copper acetylide, formed in situ, is the active species in the transmetalation step.
The table below summarizes the key features of these common palladium-catalyzed cross-coupling reactions applicable to pyridyl halides.
| Reaction | Coupling Partner | Key Reagents | Mechanistic Highlights |
| Suzuki-Miyaura | Organoboron (e.g., boronic acid) | Pd catalyst, Base | Base-mediated activation of the boronic acid is required for transmetalation. |
| Negishi | Organozinc | Pd or Ni catalyst | Highly reactive organometallic partner, often requiring anhydrous conditions. |
| Heck | Alkene | Pd catalyst, Base | Involves migratory insertion and β-hydride elimination steps. |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | A copper acetylide intermediate is involved in transmetalation. |
Investigating Reaction Kinetics and Transition States in this compound Transformations
In many palladium-catalyzed cross-coupling reactions involving aryl or heteroaryl halides, the oxidative addition step is often the rate-determining step of the catalytic cycle. mdpi.com However, kinetic studies on Negishi cross-coupling reactions have indicated that the organozinc reagent can also be involved in the rate-determining step, suggesting a more complex kinetic profile. uni-muenchen.de The reaction rate is dependent on several factors, including the nature of the halide, the electronic and steric properties of the substituents on the pyridine ring, the choice of palladium catalyst and ligands, the solvent, and the temperature. mdpi.com
Computational methods, such as Density Functional Theory (DFT), have become invaluable tools for elucidating the intricate details of reaction mechanisms, including the structures and energies of intermediates and transition states. mdpi.com DFT calculations can be used to model the potential energy surface of a reaction, identifying the lowest energy pathway and the activation energy barriers for each elementary step. For instance, in the Suzuki-Miyaura reaction, DFT studies have been used to calculate the activation energy for the rate-determining transmetalation step. nih.gov
The following table presents hypothetical kinetic parameters for a generic palladium-catalyzed cross-coupling reaction of a substituted bromopyridine, based on values reported in the literature for similar systems. These values are illustrative and would need to be experimentally determined for this compound.
| Reaction Step | Typical Activation Energy (kcal/mol) | Key Influencing Factors |
| Oxidative Addition | 15-25 | C-Br bond strength, electron density of the pyridine ring, ligand sterics and electronics. |
| Transmetalation | 10-20 | Nature of the organometallic reagent, choice of base (for Suzuki), solvent polarity. |
| Reductive Elimination | 5-15 | Steric hindrance between coupling partners, ligand bite angle. |
Understanding these kinetic parameters and the nature of the transition states allows for the rational design of more efficient catalytic systems and reaction conditions for the synthesis of derivatives of this compound.
Stereochemical Aspects and Chiral Derivatization of this compound
This compound itself is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. However, the primary amine functionality of the aminomethyl group provides a convenient handle for the introduction of chirality into the molecule through derivatization with chiral reagents. This allows for the synthesis of a wide range of chiral derivatives, which can be valuable as intermediates in the synthesis of pharmaceuticals and other biologically active compounds.
A common strategy for the chiral derivatization of primary amines is the reaction with a chiral acylating agent, such as a chiral carboxylic acid or its derivative, to form diastereomeric amides. These diastereomers can then potentially be separated by chromatography or crystallization. For example, reaction with an enantiomerically pure N-protected amino acid would yield a mixture of two diastereomers. nih.gov
Another approach involves the use of chiral derivatizing agents (CDAs) that react with the primary amine to form diastereomers that can be distinguished by analytical techniques such as NMR spectroscopy or chromatography. researchgate.net This is particularly useful for determining the enantiomeric purity of a chiral amine that has been synthesized. Common CDAs for primary amines include Mosher's acid chloride and chiral isocyanates.
The formation of imines through condensation with a chiral aldehyde or ketone is another route to chiral derivatives. The resulting diastereomeric imines can be separated or used in subsequent stereoselective reactions.
The table below lists several common types of chiral derivatizing agents and the corresponding derivatives formed with a primary amine like this compound.
| Chiral Derivatizing Agent | Type of Derivative Formed | Method of Analysis/Separation |
| (R)- or (S)-Mosher's acid chloride | Diastereomeric amides | NMR spectroscopy, HPLC |
| Chiral N-protected amino acids | Diastereomeric amides | Chromatography, Crystallization |
| Chiral isocyanates | Diastereomeric ureas | HPLC |
| Chiral aldehydes/ketones | Diastereomeric imines | Chromatography |
| o-Phthalaldehyde (OPA) / chiral thiol | Diastereomeric isoindoles | HPLC with fluorescence detection |
The synthesis of stereoenriched piperidines, which are prevalent in medicinally relevant compounds, can be achieved through chemo-enzymatic dearomatization of activated pyridines. nih.gov While not a direct derivatization of the starting compound, this highlights the potential for creating complex chiral structures from pyridine precursors.
The ability to introduce and control stereochemistry through the derivatization of the aminomethyl group significantly expands the synthetic utility of this compound, making it a valuable building block in stereoselective synthesis.
Derivatization and Analog Synthesis of 4 Bromo 6 Methylpyridin 3 Yl Methanamine for Chemical Exploration
Design Principles for Novel (4-Bromo-6-methylpyridin-3-YL)methanamine Derivatives
The design of novel derivatives of this compound is guided by established medicinal chemistry principles aimed at modulating physicochemical and pharmacological properties. Key strategies include bioisosteric replacement, structure-based design, and exploration of structure-activity relationships (SAR). The inherent functionalities of the parent molecule—a reactive bromine atom, a nucleophilic aminomethyl group, a potentially sterically influential methyl group, and the pyridine (B92270) ring itself—offer multiple points for modification.
Design principles often focus on:
Modulation of Lipophilicity: Altering the substitution pattern on the pyridine ring or the aminomethyl group can significantly impact the compound's lipophilicity, which in turn affects its solubility, permeability, and pharmacokinetic profile.
Introduction of Pharmacophoric Features: The incorporation of hydrogen bond donors and acceptors, charged groups, or hydrophobic moieties can facilitate interactions with biological targets.
Conformational Restriction: Introducing cyclic structures or bulky groups can lock the molecule into a specific conformation, potentially increasing its affinity and selectivity for a target.
Synthetic Routes to Diversified Analogs and Scaffolds
The synthesis of a diverse range of analogs from this compound can be achieved through a variety of synthetic transformations targeting its key functional groups.
Table 1: Potential Synthetic Transformations for Analog Generation
| Functional Group | Reaction Type | Potential Reagents and Conditions | Resulting Analog |
| 4-Bromo | Suzuki Coupling | Aryl/heteroaryl boronic acids, Pd catalyst, base | Aryl/heteroaryl substituted pyridines |
| 4-Bromo | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, base | Alkynyl-substituted pyridines |
| 4-Bromo | Buchwald-Hartwig Amination | Amines, Pd catalyst, base | Amino-substituted pyridines |
| 3-Aminomethyl | Acylation | Acyl chlorides, anhydrides, carboxylic acids | Amide derivatives |
| 3-Aminomethyl | Reductive Amination | Aldehydes/ketones, reducing agent (e.g., NaBH(OAc)₃) | Secondary and tertiary amines |
| 3-Aminomethyl | Sulfonylation | Sulfonyl chlorides | Sulfonamide derivatives |
| 6-Methyl | Oxidation | Strong oxidizing agents (e.g., KMnO₄) | Carboxylic acid derivatives |
| Pyridine Ring | N-Oxidation | Peroxy acids (e.g., m-CPBA) | Pyridine N-oxides |
These reactions can be employed in a modular fashion to generate a wide array of analogs with diverse substitution patterns, enabling a thorough exploration of the chemical space around the parent scaffold.
High-Throughput Synthesis and Combinatorial Chemistry for Compound Libraries
To rapidly explore the SAR of this compound derivatives, high-throughput synthesis and combinatorial chemistry approaches are invaluable. These techniques allow for the parallel synthesis of a large number of compounds, significantly accelerating the discovery of molecules with desired properties.
A common strategy involves immobilizing the this compound scaffold on a solid support, followed by a series of reactions with a diverse set of building blocks. For instance, the aminomethyl group can be acylated with a library of carboxylic acids, or the bromine atom can be subjected to various palladium-catalyzed cross-coupling reactions with a range of boronic acids or amines. The use of automated synthesizers and purification systems further enhances the efficiency of this process. Mixture-based combinatorial libraries can also be employed for initial screening, followed by deconvolution to identify the active compounds. lookchem.com
Structure-Reactivity Relationship (SRR) Studies of this compound Derivatives
The reactivity of the this compound scaffold is intrinsically linked to its electronic and steric properties. Structure-reactivity relationship (SRR) studies aim to understand how modifications to the molecule influence its chemical reactivity, which is crucial for predicting reaction outcomes and designing efficient synthetic routes.
Site-Specific Modification and Functionalization Strategies
The distinct reactivity of the different functional groups in this compound allows for highly site-specific modifications.
Functionalization at the 4-position: The bromine atom serves as a versatile handle for a wide range of transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of aryl, heteroaryl, alkyl, and alkynyl substituents with a high degree of control.
Modification of the Aminomethyl Group: The primary amine is a key nucleophilic center and can be readily acylated, alkylated, or sulfonylated to introduce diverse functionalities.
Derivatization of the Methyl Group: While the methyl group is generally less reactive, it can be functionalized through radical halogenation followed by nucleophilic substitution, or potentially oxidized to a carboxylic acid under harsh conditions.
Pyridine Ring Functionalization: The pyridine nitrogen can be quaternized or oxidized to the N-oxide. The pyridine ring itself can undergo C-H activation and functionalization under specific catalytic conditions, although regioselectivity can be a challenge.
Incorporation into Complex Molecular Architectures (e.g., polycyclic systems, conjugates)
The this compound scaffold can serve as a valuable building block for the construction of more complex molecular architectures. For example, the aminomethyl and bromo functionalities can be utilized in intramolecular cyclization reactions to form fused heterocyclic systems. One potential strategy involves an initial N-alkylation of the aminomethyl group with a substrate containing a suitable functional group, followed by an intramolecular palladium-catalyzed cross-coupling reaction to forge a new ring.
Furthermore, this scaffold can be conjugated to other molecules of interest, such as peptides, natural products, or fluorescent dyes, to create hybrid molecules with novel properties. The aminomethyl group provides a convenient attachment point for such conjugations, typically through the formation of a stable amide or amine linkage. The synthesis of such complex architectures opens up possibilities for developing novel therapeutic agents, molecular probes, and advanced materials. The construction of fused heterocycles from halopyridine precursors is a well-established strategy in organic synthesis. ias.ac.innih.govrsc.org
Advanced Spectroscopic and Structural Elucidation of 4 Bromo 6 Methylpyridin 3 Yl Methanamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. Through the analysis of nuclear spin behavior in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) spectroscopy, offers the initial framework for structural assignment by identifying the different chemical environments of these nuclei.
The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons through spin-spin coupling. For (4-Bromo-6-methylpyridin-3-YL)methanamine, the expected proton signals would correspond to the methyl group, the aminomethyl (CH₂ and NH₂) protons, and the two aromatic protons on the pyridine (B92270) ring.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound is expected to show seven distinct signals corresponding to the five carbons of the substituted pyridine ring, the methyl carbon, and the methylene (B1212753) carbon of the aminomethyl group.
Table 1: Hypothetical ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.35 | s | 1H | H-2 (Pyridine) |
| 7.20 | s | 1H | H-5 (Pyridine) |
| 3.90 | s | 2H | -CH₂NH₂ |
| 2.50 | s | 3H | -CH₃ |
Table 2: Hypothetical ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 158.5 | C-6 (Pyridine) |
| 150.2 | C-2 (Pyridine) |
| 138.0 | C-4 (Pyridine) |
| 131.5 | C-3 (Pyridine) |
| 126.8 | C-5 (Pyridine) |
| 45.4 | -CH₂NH₂ |
Two-dimensional (2D) NMR techniques are crucial for assembling the molecular puzzle by establishing correlations between nuclei. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-4 bonds). sdsu.edu For this molecule, COSY would be primarily used to confirm the absence of coupling for the singlet aromatic protons and to verify potential long-range couplings if present.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. sdsu.edu It is invaluable for definitively assigning carbon resonances. For instance, the proton signal at δ 2.50 ppm would correlate with the carbon signal at δ 24.1 ppm, confirming the methyl group assignment.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds, which is critical for piecing together the molecular skeleton. youtube.com Key HMBC correlations would include the signal from the methyl protons (H-7) to the C-6 and C-5 carbons of the pyridine ring, and correlations from the CH₂ protons to the C-3, C-4, and C-2 carbons, thereby confirming the substitution pattern on the pyridine ring.
While solution-state NMR provides data on the averaged structure of a molecule, solid-state NMR (ssNMR) analyzes the compound in its native solid form. This technique is particularly powerful for studying materials that are insoluble or for investigating structural phenomena unique to the solid state, such as polymorphism. Different polymorphic forms of a compound can exhibit distinct ssNMR spectra due to variations in their crystal lattice environments, affecting the chemical shifts and relaxation times of the nuclei. Although no specific studies on the polymorphic forms of this compound have been reported, ssNMR would be the definitive technique to identify and characterize such forms if they exist.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₇H₉BrN₂), the molecular ion peak would be expected to appear as a characteristic doublet with a nearly 1:1 intensity ratio, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). The predicted monoisotopic mass is approximately 199.99 Da. uni.lu
Upon ionization, the molecule undergoes fragmentation, providing valuable structural clues. A plausible fragmentation pathway could involve the loss of the aminomethyl group or the bromine atom.
Table 3: Plausible Mass Spectrometry Fragmentation Data
| m/z Value | Ion | Description |
|---|---|---|
| 200/202 | [C₇H₉BrN₂]⁺ | Molecular Ion (M⁺) |
| 185/187 | [C₇H₇BrN]⁺ | Loss of NH₂ radical |
| 171/173 | [C₆H₆BrN]⁺ | Loss of CH₂NH₂ radical |
| 121 | [C₇H₉N₂]⁺ | Loss of Br radical |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond vibrations (stretching, bending, twisting), making these methods excellent for identifying functional groups. Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to predict and help assign these vibrational frequencies. researchgate.net
Table 4: Expected Characteristic IR and Raman Vibrational Frequencies
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3400-3250 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |
| 3100-3000 | C-H Aromatic Stretch | Pyridine Ring |
| 2980-2850 | C-H Aliphatic Stretch | -CH₃, -CH₂ |
| 1620-1580 | N-H Scissoring (Bend) | Primary Amine (-NH₂) |
| 1600-1450 | C=C and C=N Ring Stretching | Pyridine Ring |
| 1470-1430 | C-H Asymmetric/Symmetric Bend | -CH₃, -CH₂ |
| 1100-1000 | C-N Stretch | Aminomethyl Group |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorbance of UV or visible light. Substituted aromatic systems like this compound are expected to exhibit characteristic absorption bands corresponding to π → π* and n → π* electronic transitions. The pyridine ring, with its conjugated π-system and nitrogen lone pair, is the primary chromophore. The positions and intensities of these absorption maxima (λ_max) are sensitive to the nature and position of substituents on the ring. For this compound, strong absorptions are anticipated in the UV region, likely between 250 and 300 nm, which is characteristic of substituted pyridines and anilines. researchgate.netnist.gov
X-ray Crystallography for Precise Solid-State Structure Determination
The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray crystallography. This technique provides precise atomic coordinates, from which accurate bond lengths, bond angles, and torsion angles can be calculated. researchgate.net For this compound, a successful crystallographic analysis would unambiguously confirm the substitution pattern on the pyridine ring and the connectivity of all atoms.
Furthermore, this method reveals detailed information about the molecule's conformation in the solid state and how the molecules pack within the crystal lattice. Intermolecular interactions, such as hydrogen bonding involving the primary amine group (N-H···N), and potential π–π stacking interactions between pyridine rings, would be clearly elucidated. researchgate.net While no public crystal structure data is currently available for this specific compound, this technique remains the gold standard for absolute structure determination.
Crystal Packing and Intermolecular Interactions
This section would describe the three-dimensional arrangement of the molecules in the crystal lattice. It would detail the significant intermolecular forces that stabilize the crystal structure, such as hydrogen bonds (e.g., N-H···N or N-H···Br), halogen bonds (Br···N or Br···Br), π-π stacking interactions between the pyridine rings, and van der Waals forces. Key geometric parameters, including bond lengths, bond angles, and dihedral angles of these interactions, would be presented in a data table to provide quantitative insights into the crystal packing. The discussion would focus on how these interactions create specific motifs, such as chains, sheets, or more complex three-dimensional networks.
Hirshfeld Surface Analysis and Fingerprint Maps
This subsection would delve into a more quantitative and visual analysis of the intermolecular contacts. A Hirshfeld surface analysis would be performed to map the different intermolecular interactions present in the crystal structure. The surface would be colored according to properties like dnorm (normalized contact distance), shape index, and curvedness to highlight regions of close contact.
Without the foundational crystallographic data for this compound, any attempt to provide this level of detail would be speculative and not adhere to the required standards of scientific accuracy.
Theoretical and Computational Investigations of 4 Bromo 6 Methylpyridin 3 Yl Methanamine
Density Functional Theory (DFT) Studies on Electronic Structure and Stability
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure (the arrangement of electrons) of many-body systems, such as atoms, molecules, and the condensed phases. For a molecule like (4-Bromo-6-methylpyridin-3-YL)methanamine, DFT calculations would provide fundamental insights into its geometry, stability, and electronic properties.
The process would begin by creating a 3D model of the molecule and performing a geometry optimization. This calculation adjusts the positions of the atoms to find the lowest energy conformation, representing the molecule's most stable structure. From this optimized structure, various electronic properties can be calculated. The stability of the molecule is often inferred from its total electronic energy and its reactivity from the analysis of its frontier molecular orbitals.
HOMO-LUMO Orbital Analysis and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability.
Large Energy Gap: A molecule with a large HOMO-LUMO gap is generally more stable and less reactive, as it requires more energy to excite an electron from the HOMO to the LUMO.
Small Energy Gap: A small energy gap indicates that the molecule is more reactive and can be easily polarized.
Table 1: Hypothetical HOMO-LUMO Data for a Pyridine (B92270) Derivative This table illustrates the type of data that would be generated from a DFT calculation. The values are for a representative molecule and are not the actual values for this compound.
| Parameter | Energy (eV) |
| HOMO Energy | -6.54 |
| LUMO Energy | -1.23 |
| Energy Gap (ΔE) | 5.31 |
Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Hybridization
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and atomic hybrids. This method provides a clear chemical interpretation of the wavefunction in terms of classic Lewis structures.
For this compound, NBO analysis would:
Determine the hybridization of each atom (e.g., sp², sp³).
Quantify the electron density in each bond (e.g., C-C, C-N, C-Br) and lone pair.
Analyze delocalization effects by examining interactions between filled (donor) NBOs and empty (acceptor) NBOs. These "donor-acceptor" interactions are key to understanding phenomena like hyperconjugation and resonance, which contribute to molecular stability. For instance, the interaction between a nitrogen lone pair and an adjacent anti-bonding orbital would be quantified.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules over time. While DFT provides a static, zero-kelvin picture, MD simulations introduce temperature and simulate the molecule's dynamic behavior.
An MD simulation of this compound would involve placing the molecule in a simulation box, often with solvent molecules like water, and calculating the forces between atoms using a force field. The simulation would track the positions and velocities of all atoms over a set period (from nanoseconds to microseconds).
This analysis would be crucial for:
Conformational Analysis: Identifying the most stable and frequently occurring three-dimensional shapes (conformations) of the molecule, particularly the rotation around the bond connecting the methanamine group to the pyridine ring.
Intermolecular Interactions: Observing how the molecule interacts with itself and with solvent molecules. This is vital for understanding its solubility, aggregation behavior, and how it might bind to a biological target. For example, the simulation would show the formation and lifetime of hydrogen bonds between the methanamine group and surrounding water molecules.
Computational Prediction of Reaction Pathways and Energetics
Computational chemistry can be used to map out the entire energy landscape of a chemical reaction, providing insights into its feasibility and mechanism. This involves identifying the structures of reactants, products, and any intermediates or transition states.
Transition State Calculations and Activation Barriers
A transition state is the highest energy point along the reaction coordinate, representing the "peak" that reactants must cross to become products. Locating this unstable structure is a key goal of computational reaction modeling.
Once the transition state is found, its energy can be compared to the energy of the reactants to calculate the activation barrier (or activation energy, Ea).
A high activation barrier implies a slow reaction rate.
A low activation barrier suggests a faster reaction.
For this compound, one could study, for example, the energetics of its reaction with an electrophile, mapping the pathway and calculating the energy required for the reaction to proceed.
Table 2: Hypothetical Reaction Energetics Data This table illustrates the kind of data obtained from transition state calculations for a representative reaction.
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +22.5 |
| Products | -15.0 |
| Activation Barrier | +22.5 |
Solvent Effects on Reactivity through Continuum Models
Reactions are typically run in a solvent, which can significantly influence reactivity. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are a computationally efficient way to account for these effects. In these models, the solvent is treated as a continuous medium with a specific dielectric constant, rather than modeling individual solvent molecules.
By performing the DFT calculations (geometry optimizations, energy calculations, transition state searches) within a continuum model, researchers can predict how the polarity of a solvent will affect the stability of reactants, products, and transition states. For this compound, this would help determine:
If a reaction is more favorable in a polar solvent (like water) or a non-polar solvent (like toluene).
How the activation barrier changes with solvent polarity, thereby predicting how to accelerate or control a desired reaction.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. researchgate.net This technique allows for the prediction of how a molecule will interact with other chemical species, particularly identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map is color-coded to represent different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies areas of low electron density (positive potential), indicating sites for nucleophilic attack. researchgate.net Green and yellow represent regions with intermediate or near-zero potential. researchgate.net
For this compound, an MEP analysis would likely reveal a region of high electron density around the nitrogen atom of the pyridine ring and the nitrogen of the aminomethyl group, making these areas susceptible to electrophilic attack. Conversely, the hydrogen atoms of the aminomethyl group and the area around the bromine atom might exhibit a more positive potential, suggesting they are potential sites for nucleophilic interactions.
Table 1: Hypothetical Molecular Electrostatic Potential (MEP) Data for this compound
| Atomic Site | Predicted Electrostatic Potential Range (kcal/mol) | Predicted Reactivity |
| Pyridine Nitrogen (N) | -35 to -50 | Nucleophilic Center |
| Aminomethyl Nitrogen (N) | -30 to -45 | Nucleophilic Center |
| Bromine (Br) | -5 to +5 | Weakly Electrophilic |
| Aminomethyl Hydrogens (H) | +20 to +35 | Electrophilic Center |
| Pyridine Ring Hydrogens (H) | +15 to +30 | Electrophilic Center |
Note: The data in this table is hypothetical and for illustrative purposes.
Quantum Chemical Calculations for Molecular Properties and Reactivity Descriptors
Quantum chemical calculations, often employing Density Functional Theory (DFT), provide quantitative insights into the molecular structure, stability, and reactivity of a compound. mdpi.comresearchgate.net These calculations can determine various molecular properties and reactivity descriptors.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller energy gap generally implies higher reactivity. researchgate.net
From these orbital energies, several global reactivity descriptors can be calculated to further characterize the molecule's chemical behavior. mdpi.com These include:
Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Harder molecules have a larger HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment (ω = μ² / 2η, where μ is the electronic chemical potential, μ ≈ -χ).
For this compound, these calculations would provide a detailed understanding of its electronic properties and predict its behavior in chemical reactions.
Table 2: Hypothetical Quantum Chemical Properties and Reactivity Descriptors for this compound
| Parameter | Symbol | Hypothetical Value (eV) |
| HOMO Energy | EHOMO | -6.25 |
| LUMO Energy | ELUMO | -1.10 |
| HOMO-LUMO Energy Gap | ΔE | 5.15 |
| Ionization Potential | I | 6.25 |
| Electron Affinity | A | 1.10 |
| Electronegativity | χ | 3.675 |
| Chemical Hardness | η | 2.575 |
| Chemical Softness | S | 0.388 |
| Electrophilicity Index | ω | 2.62 |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar molecules.
Applications of 4 Bromo 6 Methylpyridin 3 Yl Methanamine in Chemical Sciences
Role in Advanced Organic Synthesis as a Versatile Building Block
In the field of organic synthesis, the strategic placement of reactive sites on a molecule dictates its utility. (4-Bromo-6-methylpyridin-3-YL)methanamine is a prime example of a versatile building block due to the orthogonal reactivity of its key functional groups. The bromine atom and the aminomethyl group offer distinct opportunities for molecular elaboration.
The bromo-substituent on the pyridine (B92270) ring is a classical handle for carbon-carbon bond formation through transition-metal-catalyzed cross-coupling reactions. researchgate.net Methodologies such as the Suzuki, Stille, and Sonogashira couplings allow for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at this position, enabling the construction of complex molecular scaffolds. mdpi.com
Simultaneously, the primary amine of the aminomethyl group serves as a nucleophile and a site for forming amides, sulfonamides, imines, or for building new heterocyclic rings. This dual functionality allows chemists to use the compound as a foundational element, extending its structure in multiple directions to access novel chemical space.
Table 1: Key Functional Groups and Their Synthetic Potential
| Functional Group | Position | Type of Reaction | Potential Products |
| Bromine | 4 | Cross-Coupling (e.g., Suzuki, Heck) | Bi-aryl compounds, substituted pyridines |
| Aminomethyl | 3 | Nucleophilic Substitution, Condensation | Amides, sulfonamides, imines, fused heterocycles |
| Pyridine Nitrogen | 1 | N-alkylation, Coordination | Pyridinium salts, metal complexes |
The structure of this compound is pre-organized for the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry. The aminomethyl group and the adjacent carbon on the pyridine ring can be incorporated into a new ring through cyclization reactions. For instance, reaction with appropriate dielectrophiles can lead to the formation of pyridopyrimidines or pyridodiazepines, classes of compounds often explored for biological activity. While specific examples originating from this exact starting material are not extensively documented in mainstream literature, the principles of heterocyclic chemistry strongly support its potential in this role. The functionalization of pyridine rings is a critical area of research for creating new pharmaceuticals and functional materials. innovations-report.comresearchgate.net
The pyridine nitrogen and the aminomethyl nitrogen in this compound can act in concert as a bidentate chelating ligand for transition metals. Such "pincer" or chelating ligands are crucial in homogeneous catalysis, stabilizing the metal center and influencing the selectivity and efficiency of catalytic transformations. nih.gov Aminomethylpyridine-based ligands have been successfully employed in cobalt-catalyzed hydrosilylation reactions and iridium-based transfer hydrogenation catalysts. nih.govnih.gov By modifying the aminomethyl group or substituting the bromine atom, a library of ligands can be synthesized from this precursor, each tailored for specific catalytic applications, ranging from C-C bond formation to asymmetric synthesis.
Contributions to Chemical Biology Research
The pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in molecules designed to interact with biological targets. This compound serves as a key fragment or starting material for compounds used in chemical biology to probe and understand cellular functions.
Chemical probes are small molecules designed to selectively interact with a specific protein target, allowing researchers to study that protein's function in cells or in vivo. The substituted pyridine core of this compound is a feature of inhibitors targeting bromodomains, which are epigenetic "reader" proteins that recognize acetylated lysine (B10760008) residues on histones and other proteins. nih.govnih.gov
Prominent examples of bromodomain inhibitors, such as those targeting the BET (Bromodomain and Extra-Terminal) family (e.g., I-BET762, RVX-208/Apabetalone) and the BAZ2 family (GSK2801), often feature complex heterocyclic systems built upon substituted aromatic cores. acs.orgresearchgate.netresearchgate.netacs.orgresearchgate.net The structure of this compound makes it an ideal precursor for the synthesis of such probes. For example, the aminomethyl group can be elaborated into the complex side chains required for potent and selective binding, while the bromo-methyl-pyridine core can serve as the primary scaffold that anchors the molecule within the target's binding site.
Similar to its role in developing bromodomain inhibitors, the this compound scaffold is relevant to the synthesis of protein kinase inhibitors. Protein kinases are a major class of drug targets, and many inhibitors are based on nitrogen-containing heterocycles like pyridine. The specific substitution pattern of this compound provides a framework that can be synthetically modified to target the ATP-binding site of various kinases. By developing selective inhibitors from this building block, researchers can dissect the roles of individual kinases in complex signaling pathways, providing insights into disease mechanisms.
Table 2: Examples of Clinically Investigated BET Bromodomain Inhibitors Featuring Related Scaffolds
| Compound Name | Target Family | Therapeutic Area | Key Structural Feature |
| Apabetalone (RVX-208) | BET (BD2 selective) | Cardiovascular Disease | Quinazolinone Core plos.orgpnas.org |
| I-BET762 (Molibresib) | BET (pan-inhibitor) | Oncology | Benzodiazepine Core nih.govacs.org |
| GSK2801 | BAZ2A/BAZ2B | Research Probe | Indolizine Core thesgc.orgnih.govchemicalprobes.org |
Exploration in Materials Science
The application of this compound in materials science is a less explored but emerging area. Functionalized pyridines are known to be incorporated into polymers and materials for various purposes, including corrosion inhibition, metal ion adsorption, and the creation of functional organic materials. nih.govrsc.org
The aminomethyl group can be used to graft the molecule onto polymer backbones or surfaces. For instance, polyethylene (B3416737) terephthalate (B1205515) (PET) nanofibers modified with 2-(aminomethyl)pyridine have been developed for the adsorptive recovery of copper ions from aqueous solutions. mdpi.com This suggests that this compound could be similarly used to create functionalized materials for environmental remediation or sensing applications. Furthermore, the pyridine ring's electronic properties and ability to coordinate with metals open possibilities for its use in creating conductive polymers or metal-organic frameworks (MOFs), although specific research on this compound is not yet widely reported.
As Precursors for Functional Organic Materials with Tunable Properties
This compound is a versatile precursor in the synthesis of functional organic materials due to its unique combination of reactive sites and property-modulating substituents. The presence of the bromo group, the methyl group, and the aminomethyl group on the pyridine ring allows for a systematic tuning of the electronic, photophysical, and thermal properties of the resulting materials.
The bromo substituent is a particularly useful functional handle for synthetic chemists. It serves as a reactive site for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the facile introduction of a wide range of aryl, vinyl, or alkynyl groups. This allows for the extension of the π-conjugated system, which is a key strategy in the design of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of different substituents through these cross-coupling reactions can significantly alter the frontier molecular orbital energy levels (HOMO and LUMO), thereby tuning the material's bandgap and, consequently, its absorption and emission characteristics.
The methyl group, being an electron-donating group, can also influence the electronic properties of the pyridine ring. Its presence can increase the electron density of the aromatic system, which in turn can affect the photophysical properties of the derived materials. For instance, in some fluorescent compounds, the introduction of a methyl group has been shown to enhance the fluorescence quantum yield. nih.gov This effect is attributed to the stabilization of the excited state and the suppression of non-radiative decay pathways. nih.gov
The aminomethyl group provides another point for chemical modification. It can be acylated, alkylated, or used in condensation reactions to build larger molecular architectures. Furthermore, this group can influence the intermolecular interactions in the solid state, which can impact the material's morphology and, ultimately, its performance in electronic devices.
The strategic combination of these functional groups allows for the fine-tuning of material properties. For example, the interplay between the electron-withdrawing nature of the bromo group and the electron-donating nature of the methyl group can be exploited to create push-pull systems within the molecule, which are known to exhibit interesting nonlinear optical (NLO) properties. Research on other brominated organic compounds has shown that the bromo group can enhance the second harmonic generation (SHG) efficiency and improve the thermal stability of NLO materials.
The following table summarizes the influence of bromo and methyl substituents on the photophysical properties of selected pyridine-based organic molecules, illustrating the potential for tuning the properties of materials derived from this compound.
| Compound Class | Substituent | Observed Effect on Photophysical Properties | Reference Compound Example |
| Pyrido[1,2-a]pyrrolo[3,4-d]pyrimidines | Methyl | Increased fluorescence quantum yield due to stabilization of the ring system. | 5-methyl substituted derivative of a pyrido[1,2-a]pyrrolo[3,4-d]pyrimidine. nih.gov |
| N-methyl-4-((pyridin-2-yl)amino)-substituted maleimides | Bromo | Significant fluorescence enhancement in aqueous media (AIEE effect). beilstein-journals.org | 5-bromo substituted N-methyl-4-((pyridin-2-yl)amino)maleimide. beilstein-journals.org |
| Phenylmethylene pyridineacetonitrile derivatives | Positional Isomer of Pyridine N | Redshifted absorption and emission peaks with para-substitution due to increased conjugation. | p-DBCNPy vs. m-DBCNPy. nih.gov |
| Imidazo[1,2-a]pyridine-based dyes | Methyl, Bromo | Substituents modulate the excited-state intramolecular proton transfer (ESIPT) process and cause shifts in fluorescence emission. | Substituted 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridines. tandfonline.com |
Development of Supramolecular Assemblies and Self-Assembled Structures
The molecular structure of this compound makes it an excellent building block for the construction of supramolecular assemblies and self-assembled structures through a variety of non-covalent interactions. The rational design of such structures is a cornerstone of crystal engineering, with applications in areas such as materials science, catalysis, and separation.
The bromo atom on the pyridine ring is a key player in directing self-assembly, primarily through halogen bonding. Halogen bonding is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. In the case of this compound, the bromine atom can act as a halogen bond donor, interacting with halogen bond acceptors such as the nitrogen atom of a neighboring pyridine ring (C-Br•••N) or other Lewis basic sites. These interactions are highly directional and can be used to control the packing of molecules in the solid state, leading to the formation of well-defined one-, two-, or three-dimensional networks. iucr.org
The aminomethyl group is a potent hydrogen bond donor (-NH2), capable of forming strong hydrogen bonds with suitable acceptors. These acceptors could be the nitrogen atom of the pyridine ring of another molecule or other hydrogen bond accepting groups present in co-crystallizing agents. The directionality and strength of hydrogen bonds make them a powerful tool for guiding molecular assembly.
The interplay of these non-covalent forces—halogen bonding, hydrogen bonding, and π-π stacking—can lead to the formation of complex and predictable supramolecular architectures. By co-crystallizing this compound with other molecules (co-formers) that possess complementary functional groups, it is possible to create a wide array of multi-component crystals with tailored structures and properties.
The following table presents typical geometric parameters for halogen bonds observed in co-crystals of brominated compounds with pyridine derivatives, which can serve as a reference for the expected interactions involving this compound.
| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) (C-Br•••A) | Reference Compound System |
| C-Br•••N | 1-bromo-3,5-dinitrobenzene (B94040) | N,N-dimethylpyridin-4-amine | 3.004 | 175.38 | Cocrystal of 1-bromo-3,5-dinitrobenzene and N,N-dimethylpyridin-4-amine. iucr.org |
| C-Br•••O | Brominated pyridine amide | Carboxylic acid | ~3.1 (5% reduction of vdW radii) | Not specified | Cocrystals of brominated pyridine amides and dicarboxylic acids. mdpi.com |
| I•••N (for comparison) | 1,2-diiodotetrafluorobenzene (B1294554) | Pyrazole nitrogen | 2.934 | 177.0 | Cocrystal of 1,2-diiodotetrafluorobenzene and a tritopic pyrazole-based acceptor. nih.gov |
| Br•••Br (Type I) | 4-Bromopyridine (B75155) amide | 4-Bromopyridine amide | ~3.6 (2% reduction of vdW radii) | Not specified | Cocrystal of 4-bromopyridine amide and formic acid. mdpi.com |
Future Research Directions and Unexplored Avenues for 4 Bromo 6 Methylpyridin 3 Yl Methanamine
Emerging Synthetic Methodologies and Sustainable Chemistry Approaches
The development of novel and sustainable synthetic routes to (4-Bromo-6-methylpyridin-3-YL)methanamine is a primary area for future research. Current synthetic strategies, while effective, may rely on harsh reagents or produce significant waste. Future efforts should focus on the application of green chemistry principles. This includes the exploration of catalytic systems that minimize waste and energy consumption. For instance, the use of earth-abundant metal catalysts in cross-coupling reactions could provide a more sustainable alternative to traditional palladium-based methods. Furthermore, investigating flow chemistry processes could offer enhanced control over reaction parameters, leading to higher yields and purity while minimizing solvent usage.
| Synthetic Approach | Potential Advantages | Research Focus |
| Catalytic Hydrogenation | Atom economy, reduced waste | Development of selective and reusable catalysts |
| Biocatalysis | High selectivity, mild reaction conditions | Enzyme screening and engineering |
| Photoredox Catalysis | Use of visible light as a renewable energy source | Design of novel photosensitizers and reaction pathways |
| Flow Chemistry | Improved safety, scalability, and process control | Optimization of reactor design and reaction conditions |
Expanding Mechanistic Understanding of Complex Transformations
A deeper mechanistic understanding of the reactions involving this compound is crucial for optimizing existing transformations and designing new ones. Detailed kinetic studies, isotopic labeling experiments, and computational modeling can provide invaluable insights into reaction pathways, transition states, and the role of intermediates. Understanding the electronic and steric effects of the bromo and methyl substituents on the pyridine (B92270) ring will be paramount in predicting and controlling the regioselectivity and stereoselectivity of its reactions.
Novel Derivatization Strategies for Enhanced Functionality
The inherent reactivity of the aminomethyl group and the bromo substituent in this compound offers a versatile platform for the synthesis of a diverse library of derivatives. Future research should explore novel derivatization strategies to introduce a wide range of functional groups. This could involve, for example, the development of new coupling partners in Suzuki or Buchwald-Hartwig reactions at the bromine-substituted position. Additionally, the aminomethyl group can be readily acylated, alkylated, or transformed into other nitrogen-containing functionalities, paving the way for the creation of compounds with tailored electronic, steric, and pharmacological properties.
Application of Advanced Characterization Techniques for Deeper Structural Insights
While standard characterization techniques such as NMR and mass spectrometry are essential, the application of more advanced methods can provide a more comprehensive structural understanding of this compound and its derivatives. Solid-state NMR could elucidate the structure and dynamics in the solid phase, while advanced mass spectrometry techniques like ion mobility-mass spectrometry can provide information on the gas-phase conformation. For crystalline derivatives, single-crystal X-ray diffraction will continue to be the gold standard for unambiguous structure determination.
| Characterization Technique | Information Gained | Potential Impact |
| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity and spatial relationships | Unambiguous assignment of complex structures |
| Solid-State NMR | Conformation and packing in the solid state | Understanding of solid-state properties |
| X-ray Crystallography | Precise 3D molecular structure | Definitive structural proof and insight into intermolecular interactions |
| Chiroptical Spectroscopy (CD, VCD) | Absolute configuration of chiral derivatives | Crucial for stereoselective synthesis and biological applications |
Development of Predictive Computational Models for Structure-Property Relationships
The integration of computational chemistry is poised to accelerate the discovery and optimization of derivatives of this compound. The development of robust quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models can help in predicting the biological activity, physicochemical properties, and reactivity of novel derivatives before their synthesis. Density functional theory (DFT) calculations can be employed to investigate electronic structures, reaction mechanisms, and spectroscopic properties, providing a theoretical framework to rationalize experimental observations and guide future synthetic efforts.
Multidisciplinary Applications in Emerging Scientific Fields
The unique structural features of this compound make it a promising candidate for applications in a variety of emerging scientific fields. Its potential as a building block in medicinal chemistry for the development of novel therapeutic agents is a significant area of interest. Furthermore, its coordination capabilities suggest potential applications in materials science for the design of novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or photophysical properties. The exploration of its use in agrochemicals or as a chemical probe in chemical biology also represents exciting and underexplored research avenues.
Q & A
Q. What are the optimal synthetic routes for (4-bromo-6-methylpyridin-3-yl)methanamine, and how can purity be validated?
The synthesis of this compound typically involves halogenation and amination steps. A feasible route starts with 6-methylpyridin-3-amine, which undergoes regioselective bromination at the 4-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or Lewis acid catalysis). Subsequent purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yield and purity (>95%). Purity validation employs HPLC (C18 column, acetonitrile/water mobile phase) and -/-NMR to confirm structural integrity and absence of byproducts like debrominated or over-methylated analogs .
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
The bromine at the 4-position enhances electrophilic aromatic substitution (EAS) and facilitates Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, the bromine can be replaced with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh)) and boronic acids. Kinetic studies show that steric hindrance from the 6-methyl group slightly reduces coupling efficiency compared to non-methylated analogs, requiring optimized ligand systems (e.g., XPhos) and elevated temperatures (80–100°C) .
Q. What solvent systems are recommended for solubility studies of this compound?
this compound exhibits moderate solubility in polar aprotic solvents (DMSO, DMF) and limited solubility in water. For biological assays, DMSO stock solutions (10–50 mM) are diluted into aqueous buffers (<1% DMSO). Solubility parameters (logP ~1.8) align with Lipinski’s rules, suggesting suitability for drug discovery workflows .
Advanced Research Questions
Q. How can retrosynthetic analysis guide the design of novel derivatives for structure-activity relationship (SAR) studies?
Retrosynthetic tools (e.g., AI-driven platforms) suggest disconnections at the amine or bromine sites. For SAR, key modifications include:
- Amine functionalization : Acylation or sulfonylation to modulate lipophilicity.
- Bromine replacement : Introducing bioisosteres (e.g., CF, CN) to enhance metabolic stability.
- Methyl group substitution : Replacing 6-methyl with bulkier groups (e.g., isopropyl) to probe steric effects on target binding.
High-throughput screening of these derivatives against kinase panels (e.g., p38 MAPK) can identify lead candidates .
Q. What spectroscopic techniques resolve ambiguities in regiochemical assignments during synthesis?
- -NMR : Distinct splitting patterns differentiate 4-bromo (deshielded singlet, δ 8.2–8.4 ppm) and 6-methyl (doublet, δ 2.5–2.7 ppm) groups.
- NOESY : Correlations between the methyl group and adjacent pyridine protons confirm substitution patterns.
- HRMS : Exact mass analysis (e.g., m/z 215.0004 [M+H]) rules out isotopic interference from bromine .
Q. How can computational modeling predict metabolic liabilities of this compound?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) identify reactive sites prone to oxidation (e.g., benzylic amine). CYP450 docking simulations (AutoDock Vina) predict predominant metabolism via CYP3A4, with demethylation or debromination as major pathways. These insights guide prodrug design or steric shielding strategies to improve pharmacokinetics .
Q. What strategies mitigate instability of the primary amine under acidic/basic conditions?
- Protection : Boc or Fmoc groups stabilize the amine during synthetic steps.
- Salt formation : Hydrochloride salts (e.g., this compound·HCl) enhance crystallinity and shelf life.
- pH optimization : Storage at neutral pH (lyophilized form) prevents degradation .
Data Contradictions and Resolution
- Synthetic yields : Reported yields for bromination vary (50–85%) due to competing side reactions. Resolution: Use radical inhibitors (e.g., BHT) and low-temperature conditions (<0°C) to suppress polybromination .
- Biological activity : Discrepancies in IC values across studies may stem from assay conditions (e.g., ATP concentrations in kinase assays). Standardized protocols (e.g., Eurofins Panlabs) are recommended for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
